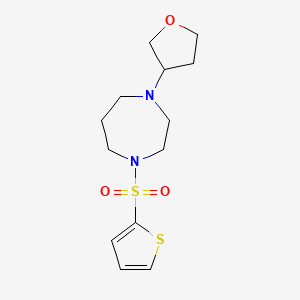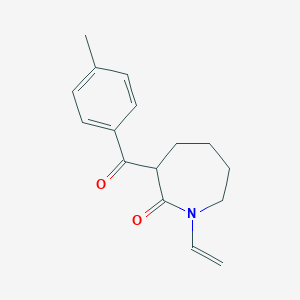
3-(4-Methylbenzoyl)-1-vinylazepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylbenzoyl)-1-vinylazepan-2-one, also known as MVA, is a chemical compound that belongs to the family of lactams. It has a molecular formula of C16H17NO2 and a molecular weight of 255.31 g/mol. MVA is a white crystalline solid that is soluble in most organic solvents.
Mecanismo De Acción
Target of Action
Similar compounds such as n-(4-methylbenzoyl)-4-benzylpiperidine have been found to target enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through various mechanisms, such as free radical reactions, nucleophilic substitutions, and oxidations .
Biochemical Pathways
Related compounds have been found to influence pathways involving the resonance-stabilized carbocation .
Pharmacokinetics
Similar compounds such as n-(4-methylbenzoyl)-4-benzylpiperidine have been found to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .
Result of Action
Related compounds have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Methylbenzoyl)-1-vinylazepan-2-one has several advantages for use in lab experiments, including its high purity and stability. However, it can be difficult to handle due to its low solubility in water and some organic solvents. It also requires careful handling due to its potential toxicity.
Direcciones Futuras
There are several future directions for research involving 3-(4-Methylbenzoyl)-1-vinylazepan-2-one. One potential area of study is the development of new synthetic methods for the production of 3-(4-Methylbenzoyl)-1-vinylazepan-2-one and related compounds. Another area of research could involve the use of 3-(4-Methylbenzoyl)-1-vinylazepan-2-one as a chiral auxiliary in asymmetric synthesis. Additionally, 3-(4-Methylbenzoyl)-1-vinylazepan-2-one could be studied for its potential use in the development of new drugs and biologically active molecules.
Métodos De Síntesis
3-(4-Methylbenzoyl)-1-vinylazepan-2-one can be synthesized through a multi-step process that involves the reaction of 4-methylbenzoyl chloride with vinylmagnesium bromide, followed by the reaction of the resulting intermediate with azepan-2-one. The final product is obtained through purification and crystallization steps.
Aplicaciones Científicas De Investigación
3-(4-Methylbenzoyl)-1-vinylazepan-2-one has been extensively studied in the field of organic chemistry due to its unique structure and properties. It has been used as a building block for the synthesis of various compounds, including biologically active molecules such as alkaloids and peptides.
Propiedades
IUPAC Name |
1-ethenyl-3-(4-methylbenzoyl)azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-3-17-11-5-4-6-14(16(17)19)15(18)13-9-7-12(2)8-10-13/h3,7-10,14H,1,4-6,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEESRPLDEZMTOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CCCCN(C2=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

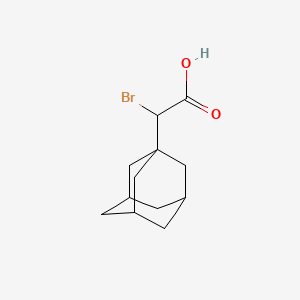

![2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carbohydrazide](/img/structure/B2601729.png)
![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2601731.png)
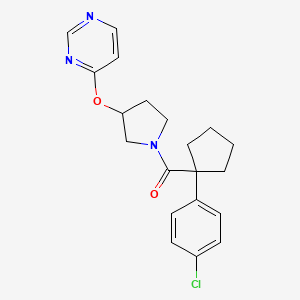
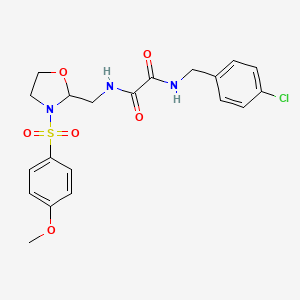
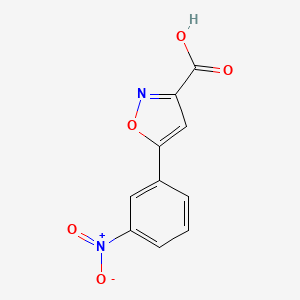
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2601736.png)
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B2601737.png)
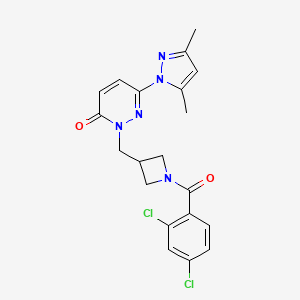
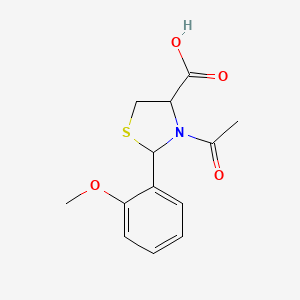
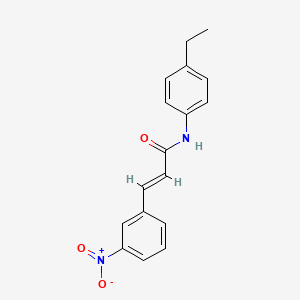
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-isopropylacetamide](/img/structure/B2601744.png)
